molecular formula C20H19ClN2O3S B2889622 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide CAS No. 946328-80-9

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2889622
CAS No.: 946328-80-9
M. Wt: 402.89
InChI Key: LOUPWNHALHQKGG-UHFFFAOYSA-N
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Description

The compound N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide features a thiazole core substituted with a 4-chlorophenyl group and an ethyl linker to an acetamide moiety. The acetamide is further substituted with a 3-methoxyphenoxy group.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S/c1-25-17-3-2-4-18(11-17)26-12-19(24)22-10-9-16-13-27-20(23-16)14-5-7-15(21)8-6-14/h2-8,11,13H,9-10,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUPWNHALHQKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the thiazole intermediate.

    Formation of the Methoxyphenoxy Acetamide: This step involves the reaction of 3-methoxyphenol with chloroacetyl chloride to form 2-(3-methoxyphenoxy)acetyl chloride, which is then reacted with the thiazole intermediate to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-hydroxyphenoxy)acetamide.

    Reduction: Formation of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving thiazole derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The thiazole ring and chlorophenyl group may play a role in binding to these targets, while the methoxyphenoxy group could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Containing Acetamides

(a) N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide
  • Structural Differences: Replaces the 3-methoxyphenoxy group with a 4-methylphenoxy group.
  • Molecular Weight : 386.9 g/mol .
(b) Mirabegron (2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide)
  • Key Features: Contains a 2-amino-thiazole core and a hydroxy-phenethyl substituent.
  • Biological Activity: Beta-3 adrenergic agonist used for overactive bladder syndrome. The amino group in the thiazole ring likely contributes to receptor binding, unlike the 4-chlorophenyl group in the target compound .
  • Molecular Weight : 396.51 g/mol .
(c) 2-(4-Chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide
  • Structural Differences : Substitutes the ethyl linker with a 3-methylbenzyl group on the thiazole.
  • Implications: The benzyl group may enhance aromatic stacking interactions, while the 4-chlorophenoxy group mirrors the halogenated phenyl motif in the target compound .

Quinazolinone-Thiazole Hybrids ()

Compounds such as 2-[2-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide (Compound 18) share the acetamide-thiazole backbone but incorporate a quinazolinone moiety.

  • Biological Activity: These derivatives are non-toxic glucokinase activators, suggesting the thiazole-acetamide framework can modulate enzymatic activity. The 3-methoxyphenyl group in Compound 18 aligns with the target compound’s 3-methoxyphenoxy substituent, hinting at shared electronic effects .

Phenoxy vs. Aryl Substituents

  • 3-Methoxyphenoxy vs. 4-Methoxyphenyl: The target compound’s phenoxy group introduces an oxygen linker, increasing polarity compared to direct aryl substitution (e.g., in ’s 2-(N-allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide). This may influence solubility and pharmacokinetics .
  • 4-Chlorophenyl vs.

Functional Group Variations

(a) Mandipropamid (2-(4-Chlorophenyl)-N-[2-[3-methoxy-4-(prop-2-ynyloxy)phenyl]ethyl]-2-(prop-2-ynyloxy)acetamide)
  • Structural Features : Shares a 4-chlorophenyl group and methoxy substituents but includes a propynyloxy chain.
(b) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
  • Key Differences : Nitro and methylsulfonyl groups are strong electron-withdrawing substituents, contrasting with the electron-donating methoxy group in the target compound. This affects reactivity and stability .

Biological Activity

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C20H19ClN2O3S
  • CAS Number : 946328-80-9

The structure features a thiazole ring, a chlorophenyl group, and a methoxyphenoxy moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives containing the thiazole ring have been shown to possess antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in several studies. It may interact with key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of these enzymes is crucial for therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections. For example, compounds with similar structures have demonstrated strong inhibitory activity against urease with IC50 values significantly lower than standard drugs .

The biological activity of this compound likely involves binding to specific molecular targets. These interactions can inhibit enzyme activity or modulate receptor functions, leading to desired pharmacological effects. The exact pathways remain to be fully elucidated but are expected to involve:

  • Enzyme Binding : The compound may bind to active sites on enzymes, preventing substrate access.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors could influence signaling pathways.

Study 1: Antimicrobial Screening

In a comparative study, derivatives of thiazole were synthesized and screened for antibacterial activity. The results indicated that certain compounds showed moderate to strong inhibition against Bacillus subtilis, suggesting that modifications to the thiazole structure can enhance antimicrobial efficacy .

Study 2: Enzyme Inhibition Assays

A series of compounds were tested for AChE inhibition using a colorimetric assay. The results showed that several derivatives exhibited significant inhibition compared to the control (Eserine), indicating the potential for developing new therapeutic agents targeting neurodegenerative diseases .

Table 1: Biological Activity Summary

Activity TypeTest Organisms/EnzymesObserved EffectsReference
AntibacterialSalmonella typhiModerate to strong inhibition
Bacillus subtilisModerate to strong inhibition
Enzyme InhibitionAcetylcholinesterase (AChE)Significant inhibition
UreaseStrong inhibition

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